诺西普汀 (1-7)

描述

Nociceptin (1-7) is the N-terminal bioactive fragment of nociceptin . It is a potent ORL1 (NOP) receptor agonist with antinociceptive activity . When combined with nociceptin, it reduces hyperalgesia in vivo .

Synthesis Analysis

The synthesis of Nociceptin (1-7) involves complex biochemical processes. For instance, to better understand opioid receptor-like 1 (ORL1) internalization, scientists fused the C terminus of ORL1, the nociceptin (noc) receptor, to the N terminus of a green fluorescent protein and used the fusion protein to characterize receptor endocytosis in live human embryonic kidney cells .

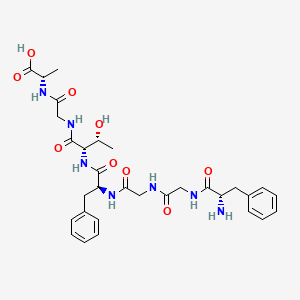

Molecular Structure Analysis

The molecular structure of Nociceptin (1-7) is complex and involves several scaffold classes of NOP ligands with varying NOP-MOP selectivity . The antagonist-bound crystal structure of the nociceptin receptor (NOP), from the opioid receptor family, was recently reported along with those of the other opioid receptors bound to opioid antagonists .

Chemical Reactions Analysis

Nociceptin (1-7) is involved in various chemical reactions. For instance, it has been found that nociceptin (1-7) antagonizes nociceptin-induced hyperalgesia . Also, it has been observed that nociceptin (1-7) has an antagonizing effect on nociceptin-induced hyperalgesia without affecting the analgesic action of nociceptin .

Physical And Chemical Properties Analysis

The physical and chemical properties of Nociceptin (1-7) are complex. It is a peptide related to the opioid class of compounds but does not act at the classic opioid receptors . Its activation is associated with brain functions such as pain sensation and fear learning .

科学研究应用

Pain Management

Nociceptin (1-7) plays a significant role in the treatment of pain . The nociceptin/orphanin FQ receptor (NOP receptor) has emerged as a promising focus for the development of new pain therapies . The NOP receptor can be targeted to treat chronic pain with a limited range of unwanted effects . This serves as a suitable alternative to prototypical opioid morphine that could potentially lead to life-threatening effects caused by respiratory depression in overdose, as well as generate abuse and addiction .

Anxiety Treatment

The NOP receptor agonist has therapeutic applications for anxiety . Using Ro 64-6198 as a pharmacological tool highlighted therapeutic applications for NOP receptor agonist such as anxiety .

Neuropathic Pain Treatment

The NOP receptor agonist also has therapeutic applications for neuropathic pain . This is another area where Nociceptin (1-7) can be applied in scientific research .

Addiction Treatment

Nociceptin (1-7) has been found to have potential applications in the treatment of addiction . The NOP receptor agonist can be used in the treatment of addiction .

Treatment of Cough and Anorexia

The NOP receptor agonist has therapeutic applications for cough and anorexia . This highlights the diverse applications of Nociceptin (1-7) in scientific research .

Impact on Learning, Memory, and Motor Activity

Nociceptin (1-7) has been found to have effects on learning, memory, motor activity, and body temperature (hypothermia) . These effects are important considerations in the scientific research applications of Nociceptin (1-7) .

Role in Inflammation

Nociceptin and the nociceptin receptor (NOP) have been described as targets for the treatment of pain and inflammation . This suggests another potential application of Nociceptin (1-7) in scientific research .

Role in Stress-Related Disorders

The Nociceptin (1-7) system plays a role in the regulation of stress and stress-associated psychiatric disorders . This includes drug addiction, mood, anxiety, and food-related associated-disorders . Both NOP agonists and antagonists may represent effective therapeutic approaches for substances use disorder . Moreover, NOP antagonists can be useful to treat depression and feeding-related diseases, such as obesity and binge eating behavior, whereas the activation of NOP receptor by agonists could be a promising tool for anxiety .

作用机制

Target of Action

Nociceptin (1-7) is a bioactive metabolite of nociceptin . Its primary target is the nociceptin receptor, also known as the opioid-like receptor-1 (ORL-1) or the nociceptin/orphanin FQ peptide (NOP) receptor . This receptor is widely distributed in the central nervous system, including the hypothalamus, brainstem, forebrain, and the ventral and dorsal horns of the spinal cord .

Mode of Action

Nociceptin (1-7) acts as an antagonist of nociceptin-induced hyperalgesia . It interacts with the nociceptin receptor, inhibiting the action of nociceptin, a potent anti-analgesic neuropeptide . This interaction results in a reduction of the hyperalgesic effects induced by nociceptin .

Biochemical Pathways

The nociceptin receptor signals through a variety of Gα subtypes, triggering diverse downstream signaling cascades . When nociceptin (1-7) binds to the receptor, it inhibits the activation of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels . This modulation of the cAMP pathway can affect various neurophysiological features.

Pharmacokinetics

It is known that the compound is a metabolite of nociceptin

Result of Action

The antagonistic action of Nociceptin (1-7) on nociceptin-induced hyperalgesia results in a reduction of pain severity . By inhibiting the action of nociceptin at the nociceptin receptor, Nociceptin (1-7) can counteract the hyperalgesic effects of nociceptin .

Action Environment

The action of Nociceptin (1-7) is influenced by the environment within the central nervous system. The distribution of the nociceptin receptor in various regions of the brain and spinal cord can affect the efficacy of Nociceptin (1-7) . Additionally, the presence of nociceptin and other neuropeptides in the local environment can also influence the action of Nociceptin (1-7) .

未来方向

The future directions of Nociceptin (1-7) research are promising. It has been suggested that Nociceptin (1-7) may be involved in the regulation of addiction . Moreover, non-human primate studies provide robust translational evidence that NOP receptor-related agonists, especially mixed NOP/MOP receptor partial agonists, are safe and non-addictive analgesics . This suggests that the coactivation of NOP and MOP receptors is a viable and innovative approach for enhanced pain relief with reduced side effects .

属性

IUPAC Name |

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N7O9/c1-18(31(46)47)36-25(41)17-35-30(45)27(19(2)39)38-29(44)23(14-21-11-7-4-8-12-21)37-26(42)16-33-24(40)15-34-28(43)22(32)13-20-9-5-3-6-10-20/h3-12,18-19,22-23,27,39H,13-17,32H2,1-2H3,(H,33,40)(H,34,43)(H,35,45)(H,36,41)(H,37,42)(H,38,44)(H,46,47)/t18-,19+,22-,23-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTLKXLQUDUFSD-FLSSTNBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30778144 | |

| Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

178249-42-8 | |

| Record name | L-Phenylalanylglycylglycyl-L-phenylalanyl-L-threonylglycyl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30778144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does Nociceptin (1-7) interact with the Nociceptin/Orphanin FQ receptor (ORL1) and what are the downstream effects?

A: While Nociceptin (1-7) is a fragment of the full Nociceptin peptide, research suggests it acts as a functional antagonist at the ORL1 receptor [, ]. This means it binds to the receptor but doesn't activate it like the full Nociceptin peptide. Specifically, Nociceptin (1-7) can block the hyperalgesia (increased pain sensitivity) usually induced by full Nociceptin []. The exact binding mechanism of Nociceptin (1-7) to ORL1 is still under investigation, but it's suggested to be different from how the full Nociceptin peptide interacts [].

Q2: What is the importance of the N-terminal region of Nociceptin for its interaction with ORL1?

A: Studies have shown that the N-terminal region, particularly the first three amino acids (Arg-Tyr-Tyr), is crucial for the binding of both Nociceptin and its analogs to the ORL1 receptor []. Specifically, the N-terminal Acetyl-Arginine of the antagonist Ac-RYYRIK-NH2 has been identified as a key structure for its binding to ORL1 []. This highlights the importance of the N-terminal region in mediating interactions with the receptor.

Q3: Does modifying the length of the Nociceptin peptide affect its vasodepressor activity?

A: Yes, research indicates that the length of the Nociceptin peptide chain is critical for its vasodepressor activity, specifically in the systemic vascular bed of rabbits []. While full Nociceptin and its analog [Tyr1]-Nociceptin induce dose-dependent decreases in systemic arterial pressure, shorter fragments like Nociceptin (2-17), (1-11), and (1-7) do not elicit this effect []. This suggests that the full peptide sequence is necessary for activating the receptor pathway responsible for the vasodepressor response.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-2,2-diphenyl-1,3-benzodioxole-6-carboxylic acid](/img/structure/B561469.png)

![DI[Tris(hydroxymethyl)aminomethane] oxalate](/img/structure/B561470.png)

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)